2,6-Dichloro bisphenol A-D12
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Overview
Description
2,6-Dichloro bisphenol A-D12 is a deuterium-labeled derivative of 2,6-Dichloro bisphenol A. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro bisphenol A-D12 involves the deuteration of 2,6-Dichloro bisphenol A. This process typically includes the use of deuterium gas or deuterated solvents under specific reaction conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified using standard techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro bisphenol A-D12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Dichloro bisphenol A-D12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical properties.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new materials and in the study of environmental pollutants
Mechanism of Action
The mechanism of action of 2,6-Dichloro bisphenol A-D12 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro bisphenol A: The non-deuterated form of the compound.
Bisphenol A-D12: Another deuterium-labeled derivative but without the chlorine atoms.
2,4-Dichloro bisphenol A: A similar compound with chlorine atoms in different positions
Uniqueness
2,6-Dichloro bisphenol A-D12 is unique due to its specific deuterium labeling and the presence of chlorine atoms at the 2 and 6 positions. This combination provides distinct chemical and physical properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C15H14Cl2O2 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i3D,4D,5D,6D,7D,8D |
InChI Key |
XBQRPFBBTWXIFI-HBFHXPTCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])[2H])Cl)O)[2H] |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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